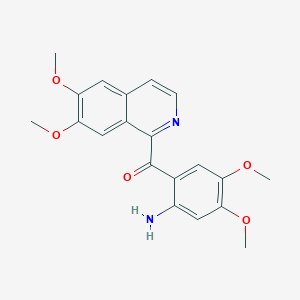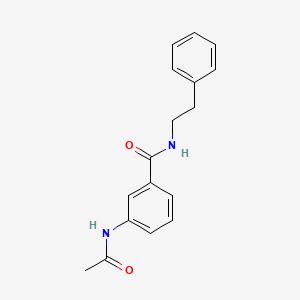
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
説明
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, also known as JNJ-40411813, is a chemical compound that has been of great interest to the scientific community due to its potential for therapeutic applications. This compound was first synthesized in 2011 by researchers at Janssen Research and Development, a pharmaceutical company based in Belgium. Since then, numerous studies have been conducted to investigate its properties and potential uses.
作用機序
The mechanism of action of 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its binding to the dopamine D3 receptor, which blocks the activity of dopamine in this receptor. This results in a reduction in the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs of abuse. By blocking this system, this compound may be able to reduce the reinforcing effects of drugs and prevent relapse in addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in dopamine release in the nucleus accumbens, a key brain region involved in reward processing. It has also been found to reduce drug-seeking behavior and reinstatement of drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one. One area of interest is its potential for the treatment of addiction and related disorders. Further studies are needed to investigate its effectiveness in humans and to determine the optimal dosing and treatment regimen. Another area of interest is its potential for the treatment of depression and anxiety, which may involve targeting other neurotransmitter systems in addition to the dopamine D3 receptor. Finally, this compound may have potential for the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to investigate these possibilities.
科学的研究の応用
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has shown promise in a number of scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in a number of psychiatric and neurological disorders, including addiction, depression, and schizophrenia.
特性
IUPAC Name |
7-(2-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-22-9-5-4-8-19(22)17-14-21-20(23(30)15-17)16-25-24(26-21)28-12-10-27(11-13-28)18-6-2-1-3-7-18/h1-9,16-17,29H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUTJARWZTVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)

![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4419396.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(4-methylphenyl)propanamide](/img/structure/B4419446.png)

![N-(2-cyanoethyl)-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419465.png)
![4-[2-chloro-5-(methylthio)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4419469.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4419477.png)
![1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide](/img/structure/B4419483.png)
